2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Description
2-Methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one (CAS: 1256642-93-9) is a bicyclic heterocyclic compound characterized by a fully saturated pyrazine ring fused with a piperazine moiety. Its molecular formula is C₈H₁₅N₃O, with a molecular weight of 169.22 g/mol .
Properties
IUPAC Name |
2-methyl-4,6,7,8,9,9a-hexahydro-3H-pyrazino[1,2-a]pyrazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-10-4-5-11-3-2-9-6-7(11)8(10)12/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQERSHFVJCXUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2CCNCC2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the bicyclic pyrazine framework. Common starting materials include diamines and diketones, which undergo cyclization under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key physicochemical parameters and structural features of 2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one and related compounds:
Key Observations :
- Substitution Position : The position of methyl groups significantly impacts biological activity. For example, 2-methyl substitution in the target compound may enhance protease activation compared to 8-methyl analogs .
- Ring Saturation: Fully saturated pyrazino-pyrazinones (e.g., hexahydro derivatives) exhibit greater conformational rigidity than unsaturated analogs like pyrrolo[1,2-a]pyrazin-1(2H)-ones .
- Functional Groups : Acetyl or dione substituents (e.g., in 7-acetylpyrrolo derivatives) enhance binding to bromodomains or natural product bioactivity .
Hydrogen Bonding and Conformational Analysis
- Intramolecular Hydrogen Bonds: Pyrrolo[1,2-a]pyrazinones form stable C-H···O hydrogen bonds, stabilizing planar conformations critical for enzyme binding .
- Saturated Analogs: Hexahydro derivatives lack π-conjugation, reducing hydrogen-bond donor capacity but enhancing metabolic stability .
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